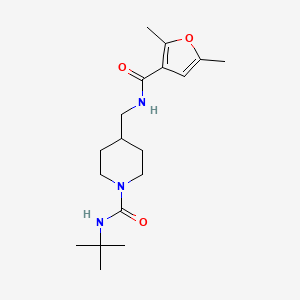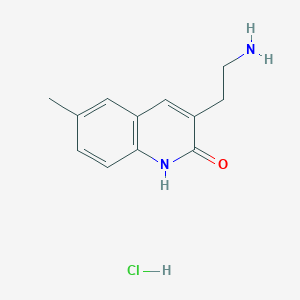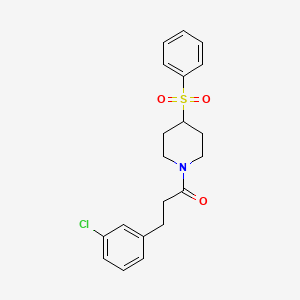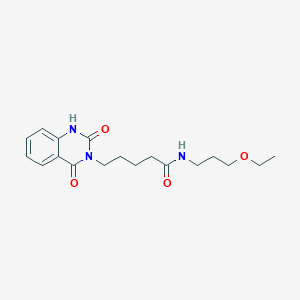
N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H29N3O3 and its molecular weight is 335.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Applications
Polyamide Synthesis
Research led by Hsiao et al. (2000) focused on synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units, using precursors derived from tert-butylcatechol. These polyamides exhibited high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating their potential application in high-performance materials (Hsiao, Yang, & Chen, 2000).
Aromatic Polyamides
Yang et al. (1999) synthesized aromatic polyamides from bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone. These compounds showed excellent solubility, high glass transition temperatures, and thermal stability, underlining their usefulness in creating durable polymeric materials (Yang, Hsiao, & Yang, 1999).
Medicinal Chemistry and Pharmacological Research
Nociceptin Antagonists
An efficient synthesis method for a nociceptin antagonist intermediate was developed by Jona et al. (2009), showcasing the utility of certain piperidine derivatives in creating compounds of interest for neurological research (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized and evaluated a piperazine derivative for its antibacterial and anthelmintic activity. Despite showing moderate activity, this work illustrates the potential of utilizing such compounds in the development of new antimicrobial agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Organic Synthesis
Chemical Modification and Activity
Nie et al. (2020) explored the chemical modification of a TRPV1 antagonist, leading to the development of new analogs with improved pharmacological profiles. This research underscores the importance of structural modification in drug development (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).
Synthesis of Functionalized Amino Acid Derivatives
Kumar et al. (2009) reported on the synthesis of functionalized amino acid derivatives evaluated for their cytotoxicity against human cancer cell lines. Some derivatives showed significant activity, highlighting the potential for developing new anticancer agents (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).
Properties
IUPAC Name |
N-tert-butyl-4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-12-10-15(13(2)24-12)16(22)19-11-14-6-8-21(9-7-14)17(23)20-18(3,4)5/h10,14H,6-9,11H2,1-5H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOQAMSLIBDLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)


![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)
![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)


![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/no-structure.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2987157.png)

